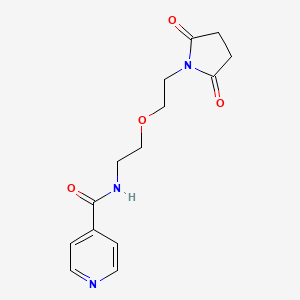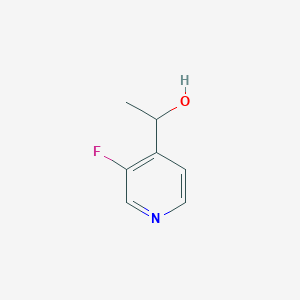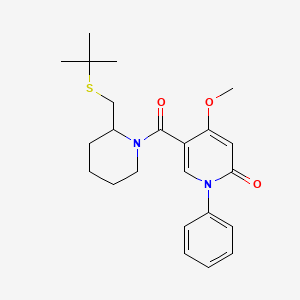![molecular formula C14H15N3O2 B2573879 N-[2-(Prop-2-enoylamino)ethyl]-1H-indole-2-carboxamide CAS No. 2199341-38-1](/img/structure/B2573879.png)
N-[2-(Prop-2-enoylamino)ethyl]-1H-indole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(Prop-2-enoylamino)ethyl]-1H-indole-2-carboxamide, commonly known as Indole-2-carboxamide, is a small organic molecule that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of indole derivatives, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of Indole-2-carboxamide is not yet fully understood. However, it has been proposed that this compound may exert its biological activities through the modulation of various signaling pathways, such as the PI3K/Akt/mTOR and MAPK/ERK pathways. Additionally, it has been reported to interact with various cellular targets, such as histone deacetylases and GSK-3β.
Biochemical and physiological effects:
Indole-2-carboxamide has been shown to exert various biochemical and physiological effects in vitro and in vivo. For instance, it has been reported to induce cell cycle arrest and apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and enhance the expression of neuroprotective genes. Moreover, it has been shown to improve glucose metabolism and insulin sensitivity, making it a potential candidate for the treatment of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
Indole-2-carboxamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and interact with cellular targets. Moreover, it has been reported to exhibit low toxicity and good stability under physiological conditions. However, one of the limitations of this compound is its poor solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on Indole-2-carboxamide. One of the potential areas of investigation is the development of more efficient synthesis methods that can yield higher purity and yields of the product. Moreover, further studies are needed to elucidate the mechanism of action of this compound and its potential therapeutic targets. Additionally, more in vivo studies are needed to evaluate the safety and efficacy of Indole-2-carboxamide in animal models and humans. Finally, the development of novel derivatives of Indole-2-carboxamide with improved properties and activities may open up new avenues for its applications in various fields.
Synthesemethoden
The synthesis of Indole-2-carboxamide can be achieved through a multistep process, starting from commercially available starting materials. One of the commonly used methods involves the condensation of indole-2-carboxylic acid with acryloyl chloride in the presence of a base, followed by the reduction of the resulting intermediate with sodium borohydride. This method has been reported to yield high purity and good yields of the product.
Wissenschaftliche Forschungsanwendungen
Indole-2-carboxamide has been extensively studied for its potential applications in various fields of science. In the field of medicinal chemistry, this compound has been reported to exhibit antitumor, anti-inflammatory, and antiviral activities. Moreover, it has been shown to possess neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
N-[2-(prop-2-enoylamino)ethyl]-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-2-13(18)15-7-8-16-14(19)12-9-10-5-3-4-6-11(10)17-12/h2-6,9,17H,1,7-8H2,(H,15,18)(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XETVWBSGQPZLMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCNC(=O)C1=CC2=CC=CC=C2N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(1H-indol-2-yl)formamido]ethyl}prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Imidazo[1,2-a]pyrimidin-2-ylaniline](/img/structure/B2573796.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2573801.png)


![7-Chloro-2-(pyridin-2-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2573805.png)
![2-Iodo-5,5-dimethyl-3-[(3-nitrophenyl)amino]cyclohex-2-en-1-one](/img/structure/B2573807.png)


![2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-1,3-benzoxazole](/img/structure/B2573812.png)

![5-[(4-fluorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2573817.png)
![2-[6-Oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1-yl]acetamide](/img/structure/B2573818.png)
